

Commercial suppliers of Diprotin A TFA for research.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diprotin A TFA	
Cat. No.:	B2923929	Get Quote

A Technical Guide to Diprotin A TFA for Researchers

For researchers, scientists, and drug development professionals, this guide provides an indepth overview of Diprotin A trifluoroacetate (TFA), a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV). This document outlines its commercial availability, key technical data, and detailed experimental protocols for its application in research settings.

Introduction to Diprotin A TFA

Diprotin A is a tripeptide (Ile-Pro-Ile) that acts as a potent inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. By inhibiting DPP-IV, Diprotin A prevents the degradation of various physiological substrates, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), as well as the chemokine Stromal Cell-Derived Factor-1 α (SDF-1 α). The trifluoroacetate salt of Diprotin A is a common formulation for research use, offering stability and solubility.

The inhibition of DPP-IV by Diprotin A has significant implications for various physiological processes. In the context of glucose metabolism, preventing the degradation of GLP-1 and GIP enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it a tool for studying type 2 diabetes.[1][2] Furthermore, the stabilization of SDF-1 α has



been shown to modulate the SDF- 1α /CXCR4 signaling axis, which plays a crucial role in stem cell homing, immune responses, and, notably, vascular permeability.[1][3][4][5]

Commercial Suppliers of Diprotin A TFA

Diprotin A TFA is available from several commercial suppliers for research purposes. The following table summarizes key information from some of the major vendors. Please note that purity, price, and availability are subject to change and should be verified on the respective supplier's website.

Supplier	Catalog Number	Purity	Available Quantities	Storage
MedChemExpres s	HY-111174A[6]	≥98%[1]	5 mg, 10 mg, 25 mg, 50 mg, 100 mg[1]	Powder: -20°C (2 years); In solvent: -80°C (6 months)[1]
Tocris Bioscience	6019[7]	≥98% (HPLC)[8]	10 mg, 50 mg	-20°C[8]
Cayman Chemical	28014[9]	≥98%[9]	5 mg, 10 mg, 25 mg	-20°C[9]
DC Chemicals	DC12269[10]	Not specified	Not specified	Powder: -20°C (2 years); In DMSO: -80°C (6 months) [10]
GlpBio	GC31414[11]	Not specified	Not specified	-20°C[11]
ChemScene	CS-0077835	≥98%	5 mg, 10 mg, 50 mg, 100 mg, 250 mg	Powder: -20°C (3 years); In solvent: -80°C (6 months)
Santa Cruz Biotechnology	sc-300615	Not specified	10 mg, 50 mg	-20°C

Quantitative Data



This section provides a summary of the key quantitative data for **Diprotin A TFA**, including its chemical properties, solubility, and biological activity.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C17H31N3O4 · C2HF3O2	[10]
Molecular Weight	455.47 g/mol	[10][11]
CAS Number	209248-71-5	[1][4][10]
Appearance	White to off-white solid	[12]
Sequence	lle-Pro-lle	[2][12]

Solubility

Solvent	Solubility	Source
Water	≥ 77.5 mg/mL (170.15 mM)	[5][11]
PBS (pH 7.2)	~10 mg/mL	[9]
DMSO	~25 mg/mL	[9]
Ethanol	~10 mg/mL	[9]

Note: For aqueous stock solutions, it is recommended to filter-sterilize the solution and store it in aliquots at -20°C for up to one month or -80°C for up to six months.[1]

Biological Activity (IC50)

Target	IC50	Cell Line/Assay Conditions	Source
DPP-IV	1.1 μg/mL	Not specified	[12]
DPP-IV	1.543 μg/mL	In vitro enzymatic assay	



Signaling Pathway of Diprotin A in Vascular Permeability

Diprotin A's effect on vascular permeability is primarily mediated through its inhibition of DPP-IV and the subsequent stabilization of SDF-1 α . The increased levels of active SDF-1 α lead to the activation of its receptor, CXCR4, on endothelial cells. This triggers a downstream signaling cascade involving the activation of Src kinase, which in turn phosphorylates VE-cadherin at tyrosine residues. The phosphorylation of VE-cadherin disrupts adherens junctions between endothelial cells, leading to increased vascular permeability.[1][4][5]



Click to download full resolution via product page

Diprotin A signaling pathway in vascular permeability.

Experimental Protocols

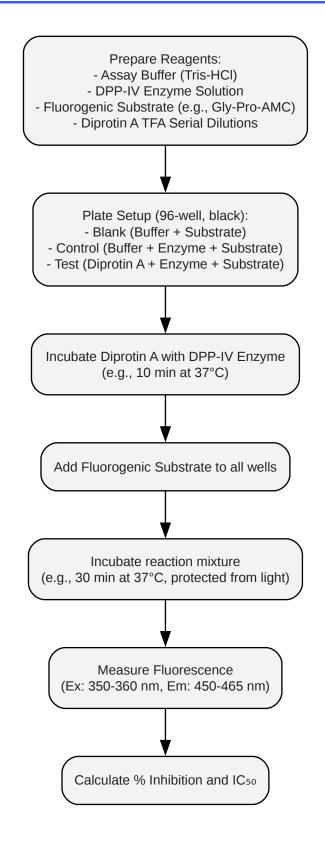
This section provides detailed methodologies for key experiments involving **Diprotin A TFA**.

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature for determining the inhibitory activity of Diprotin A on DPP-IV.[13][14][15][16][17]

Workflow:





Click to download full resolution via product page

Workflow for in vitro DPP-IV inhibition assay.



Materials:

- DPP-IV enzyme (human recombinant)
- Fluorogenic DPP-IV substrate (e.g., H-Gly-Pro-AMC)
- Diprotin A TFA
- Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[17]
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Diprotin A TFA** in water or assay buffer. Perform serial dilutions to obtain a range of concentrations for testing.
 - Dilute the DPP-IV enzyme to the desired working concentration in cold assay buffer.
 - Prepare the DPP-IV substrate solution in the assay buffer.
- Assay Protocol:
 - In a 96-well plate, add the following to the respective wells:
 - Blank wells: Assay buffer.
 - Control wells (100% activity): Assay buffer or solvent used for Diprotin A.
 - Test wells: Diluted Diprotin A solutions.
 - Add the diluted DPP-IV enzyme solution to all wells except the blank wells.
 - Incubate the plate at 37°C for 10 minutes.



- Initiate the reaction by adding the DPP-IV substrate solution to all wells.
- Incubate the plate at 37°C for 30 minutes, protected from light.
- Data Analysis:
 - Measure the fluorescence intensity with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[17]
 - Subtract the fluorescence of the blank wells from all other wells.
 - Calculate the percent inhibition for each concentration of Diprotin A using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Control Well)] * 100
 - Plot the percent inhibition against the logarithm of the Diprotin A concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Vascular Permeability Assay (Miles Assay)

This protocol describes a modified Miles assay to assess changes in vascular permeability in mice following treatment with Diprotin A.[18][19][20][21][22]

Workflow:



Click to download full resolution via product page

Workflow for in vivo vascular permeability assay.

Materials:

- Diprotin A TFA
- Evans Blue dye



•	Ster	ile	PB	S
_	-cc	\cdots		$\mathbf{-}$

- Formamide
- Anesthetic
- Mice (e.g., C57BL/6)

Procedure:

- Animal Treatment:
 - Administer Diprotin A TFA to mice via the desired route (e.g., intraperitoneal injection at a dose of 70 μg/kg, twice daily for 7 days).[12]
- Dye Injection:
 - Prepare a sterile 0.5% solution of Evans Blue dye in PBS.
 - Anesthetize the mice.
 - Inject the Evans Blue solution intravenously via the tail vein.
- Dye Circulation and Tissue Collection:
 - Allow the dye to circulate for a defined period (e.g., 30 minutes).
 - Euthanize the mice and perform cardiac perfusion with PBS to flush out the intravascular dye.
 - Dissect the tissues of interest.
- Dye Extraction and Quantification:
 - Weigh the dissected tissues.
 - Incubate the tissues in formamide (e.g., at 55°C for 24-48 hours) to extract the Evans Blue dye.[21]



- Centrifuge the samples to pellet tissue debris.
- Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.
- Calculate the amount of extravasated dye per gram of tissue using a standard curve of Evans Blue in formamide.

Western Blot for VE-Cadherin Phosphorylation

This protocol outlines the steps to detect the phosphorylation of VE-cadherin in endothelial cells treated with Diprotin A.[23][24][25][26][27]

Workflow:



Click to download full resolution via product page

Workflow for Western blot of VE-cadherin phosphorylation.

Materials:

- Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells HUVECs)
- Diprotin A TFA
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-VE-cadherin (specific to a tyrosine site, e.g., Tyr731), antitotal-VE-cadherin
- HRP-conjugated secondary antibody
- SDS-PAGE gels and running buffer



- · PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- ECL substrate

Procedure:

- Cell Culture and Treatment:
 - Culture endothelial cells to confluence.
 - \circ Treat the cells with **Diprotin A TFA** at the desired concentration and for the appropriate time (e.g., 100 μ M for 30 minutes).[12]
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation.
 - Determine the protein concentration of the supernatant.
- SDS-PAGE and Western Blotting:
 - Denature protein samples by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (anti-phospho-VE-cadherin) overnight at 4°C.
 - Wash the membrane with TBST.



- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Signal Detection and Analysis:
 - Detect the signal using an ECL substrate and an imaging system.
 - Strip the membrane and re-probe with an antibody against total VE-cadherin for normalization.
 - Quantify the band intensities to determine the change in VE-cadherin phosphorylation relative to the total VE-cadherin levels.

Conclusion

Diprotin A TFA is a valuable research tool for investigating the roles of DPP-IV and its substrates in various biological processes. Its ability to modulate the SDF- 1α /CXCR4 signaling axis makes it particularly relevant for studies on vascular biology, inflammation, and stem cell trafficking. This guide provides a comprehensive resource for researchers, offering a starting point for sourcing the compound and designing experiments to explore its multifaceted effects. As with any experimental work, it is crucial to optimize protocols for specific cell types, animal models, and research questions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diprotin A TFA (Ile-Pro-Pro (TFA)) | CAS#:209248-71-5 | Chemsrc [chemsrc.com]

Foundational & Exploratory





- 5. glpbio.com [glpbio.com]
- 6. The chemokine SDF-1alpha triggers CXCR4 receptor dimerization and activates the JAK/STAT pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diprotin A | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Diprotin A TFA (Ile-Pro-Pro (TFA)) Datasheet DC Chemicals [dcchemicals.com]
- 11. file.glpbio.com [file.glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 16. oatext.com [oatext.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 21. An in vivo Assay to Test Blood Vessel Permeability PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 23. Vascular endothelial-cadherin tyrosine phosphorylation in angiogenic and quiescent adult tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. Phosphorylation of VE-cadherin controls endothelial phenotypes via p120-catenin coupling and Rac1 activation PMC [pmc.ncbi.nlm.nih.gov]
- 26. VE-Cadherin Antibody | Cell Signaling Technology [cellsignal.com]
- 27. VE-cadherin Signaling Induces EB3 Phosphorylation to Suppress Microtubule Growth and Assemble Adherens Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial suppliers of Diprotin A TFA for research.]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b2923929#commercial-suppliers-of-diprotin-a-tfa-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com